2-(4-(Aminomethyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid hydrochloride 2-(4-(Aminomethyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803591-43-6
VCID: VC4087491
InChI: InChI=1S/C8H15NO4S.ClH/c9-6-8(5-7(10)11)1-3-14(12,13)4-2-8;/h1-6,9H2,(H,10,11);1H
SMILES: C1CS(=O)(=O)CCC1(CC(=O)O)CN.Cl
Molecular Formula: C8H16ClNO4S
Molecular Weight: 257.74

2-(4-(Aminomethyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid hydrochloride

CAS No.: 1803591-43-6

Cat. No.: VC4087491

Molecular Formula: C8H16ClNO4S

Molecular Weight: 257.74

* For research use only. Not for human or veterinary use.

2-(4-(Aminomethyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid hydrochloride - 1803591-43-6

Specification

CAS No. 1803591-43-6
Molecular Formula C8H16ClNO4S
Molecular Weight 257.74
IUPAC Name 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetic acid;hydrochloride
Standard InChI InChI=1S/C8H15NO4S.ClH/c9-6-8(5-7(10)11)1-3-14(12,13)4-2-8;/h1-6,9H2,(H,10,11);1H
Standard InChI Key ASFKXAJJFFZPMS-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CCC1(CC(=O)O)CN.Cl
Canonical SMILES C1CS(=O)(=O)CCC1(CC(=O)O)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a tetrahydro-2H-thiopyran ring (a six-membered sulfur-containing heterocycle) with a 1,1-dioxide functional group, an aminomethyl substituent at the 4-position, and an acetic acid side chain. The hydrochloride salt form enhances its stability and solubility in aqueous media . The IUPAC name, 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetic acid;hydrochloride, reflects this arrangement, while the SMILES notation (C1CS(=O)(=O)CCC1(CC(=O)O)CN.Cl) provides a linear representation of its connectivity .

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC₈H₁₆ClNO₄S
Molecular Weight257.74 g/mol
CAS Registry Number1803591-43-6
InChIKeyASFKXAJJFFZPMS-UHFFFAOYSA-N

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) and mass spectrometry confirm the compound’s structure. The thiopyran ring’s sulfone group (SO2\text{SO}_2) exhibits strong infrared absorption near 1150–1300 cm⁻¹, while the acetic acid moiety contributes to a characteristic carbonyl stretch at ~1700 cm⁻¹ . Proton NMR reveals distinct signals for the aminomethyl group (δ\delta 2.8–3.2 ppm) and the thiopyran methylene protons (δ\delta 1.5–2.5 ppm).

Solubility and Stability

The compound is soluble in polar solvents such as water, dimethyl sulfoxide (DMSO), and methanol, attributable to its ionic hydrochloride salt and hydrophilic functional groups . Stability studies recommend storage under inert gas at 2–8°C to prevent degradation .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves functionalizing tetrahydro-2H-thiopyran derivatives. A common route begins with 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS 1107645-98-6), which undergoes alkylation with bromoacetic acid derivatives to introduce the acetic acid moiety . Purification via recrystallization or chromatography yields the final product with >98% purity.

Reaction Scheme:

  • Sulfonation: Oxidation of tetrahydro-2H-thiopyran to the 1,1-dioxide using hydrogen peroxide .

  • Aminomethylation: Introduction of the aminomethyl group via reductive amination .

  • Acetic Acid Attachment: Alkylation with bromoacetic acid under basic conditions.

Industrial-Scale Production

Manufacturers optimize reaction conditions (e.g., temperature, solvent selection) to enhance yield and minimize byproducts. Batch processes in controlled environments ensure consistency, with quality control via HPLC and NMR .

Applications in Pharmaceutical Research

Bromodomain Inhibitor Development

A pivotal application lies in designing bromodomain inhibitors, which target epigenetic regulators involved in cancer and inflammation. The compound’s thiopyran scaffold serves as a core structure for mimicking acetylated lysine residues, critical for binding bromodomains like BRD9 and BRD4 .

Case Study: BRD9/BRD4 Selectivity

X-ray crystallography reveals that the thiopyran derivative 14 (Table 2) binds BRD9 via a face-to-face aromatic interaction with Tyr106, while adopting a flipped orientation in BRD4 to accommodate its hydrophobic shelf . This selectivity stems from steric and electronic differences between the bromodomains.

Table 2: Inhibitory Activity of Thiopyran Derivatives

CompoundBRD9 pKiBRD4(1) pKiSelectivity (BRD9/BRD4)
147.86.240×
227.56.8

Structure-Activity Relationship (SAR) Insights

Modifying the acetic acid side chain and aminomethyl group alters potency and selectivity. For example:

  • Hydrophobic Extensions: Adding n-butyl chains enhances BRD9 affinity (pKi = 7.2) by filling a hydrophobic pocket .

  • Branching: Bulkier substituents (e.g., isopropyl) reduce activity due to steric clashes .

Recent Research and Development

Innovations in Drug Delivery

Recent studies explore conjugating the compound with nanoparticles to enhance bioavailability. For instance, lipid-based formulations improve solubility by 3-fold, enabling lower therapeutic doses .

Targeting Inflammatory Pathways

Preclinical trials demonstrate the compound’s efficacy in suppressing NF-κB signaling, reducing cytokine production in murine models of rheumatoid arthritis .

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